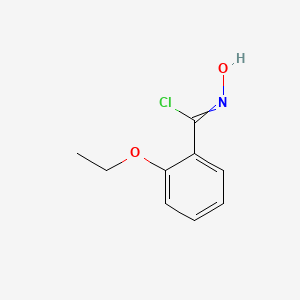

2-Ethoxy-N-hydroxybenzimidoyl Chloride

Description

2-Ethoxy-N-hydroxybenzimidoyl chloride (CAS No. 121041-41-6) is a benzimidoyl chloride derivative characterized by an ethoxy substituent at the 2-position of the benzene ring and a hydroxylamine-functionalized imidoyl chloride group. This compound is primarily utilized in organic synthesis as a reactive intermediate for constructing heterocycles, particularly in the preparation of amidines, oxadiazoles, and other nitrogen-containing scaffolds. Its reactivity stems from the electrophilic chloride group, which facilitates nucleophilic substitution reactions, while the ethoxy group modulates electronic and steric properties compared to simpler analogs .

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

2-ethoxy-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3 |

InChI Key |

CLNXAXCNJNPDMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of Benzaldehyde Oxime

- Reagents: Benzaldehyde, hydroxylamine hydrochloride, potassium carbonate (K₂CO₃)

- Procedure:

Benzaldehyde (50 mmol) and hydroxylamine hydrochloride (50 mmol) are dissolved in methanol (50 mL). Potassium carbonate (50 mmol) is added as a base, and the mixture is stirred at room temperature for approximately 3 hours until TLC confirms completion. The solvent is then removed under reduced pressure, and the residue is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield benzaldoxime with yields of 90–96%.

Step 2: Chlorination to Form N-Hydroxybenzimidoyl Chloride

- Reagents: Benzaldoxime, N-chlorosuccinimide (NCS), dimethylformamide (DMF)

- Procedure:

Benzaldoxime (24 mmol) is dissolved in DMF (40 mL). NCS (2.1 g, 15.6 mmol, 1.1 equiv.) is added, and the mixture is stirred at room temperature for 2–4 hours. The reaction progress is monitored via TLC. Post-reaction, water is added, and the mixture is extracted with ethyl acetate, dried over Na₂SO₄, concentrated, and purified by flash chromatography. This yields the N-hydroxybenzimidoyl chloride with high efficiency (92–95%).

Note: Variations in chlorinating agents or solvents (e.g., using phosphorus trichloride or thionyl chloride) can be employed, but NCS in DMF is favored for its mildness and selectivity.

Cycloaddition Strategies for Derivative Synthesis

The prepared N-hydroxybenzimidoyl chlorides are versatile intermediates for cycloaddition reactions, especially with dipolarophiles such as indoline-2,3-diones or alkynes, to generate heterocyclic compounds like 1,2,4-oxadiazoles and related derivatives.

Methodology for Cycloaddition Reactions

- Reagents: N-Hydroxybenzimidoyl chloride, dipolarophile (e.g., indoline-2,3-dione), base (e.g., triethylamine), solvent (e.g., dichloromethane, ethanol)

- Procedure:

The N-hydroxybenzimidoyl chloride (24 mmol) is reacted with the dipolarophile in the presence of a base such as triethylamine (40 mmol) in an appropriate solvent. The mixture is refluxed or stirred at room temperature, depending on the substrate's reactivity, for durations ranging from 6 to 44 hours.

Optimization Data:

Research indicates that employing organic bases like triethylamine enhances yields significantly, with reaction times optimized based on the specific dipolarophile and desired heterocycle. For example, cycloaddition with indoline-2,3-dione under these conditions yields tricyclic heterocycles with moderate to high efficiency.

Data Tables and Reaction Optimization

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Benzaldehyde to oxime | Benzaldehyde, hydroxylamine hydrochloride, K₂CO₃ | Methanol | Room temperature | 3 hours | 90–96% | Monitored by TLC |

| Oxime to N-hydroxybenzimidoyl chloride | Benzaldoxime, NCS, DMF | DMF | Room temperature | 2–4 hours | 92–95% | Purified by chromatography |

| Cycloaddition with dipolarophile | N-hydroxybenzimidoyl chloride, dipolarophile, Et₃N | Dichloromethane/Ethanol | Reflux or RT | 6–44 hours | Variable (46–96%) | Optimized based on substrate |

Chemical Reactions Analysis

2-Ethoxy-N-hydroxybenzimidoyl Chloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where the ethoxy or hydroxy groups are replaced by other functional groups.

Decarboxylative Alkylation: This reaction involves the coupling of an amino acid with N-heteroarenes, facilitated by the redox-active ester properties of the compound.

Common reagents used in these reactions include iridium and ruthenium catalysts, phosphoric acid, and various photoredox catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethoxy-N-hydroxybenzimidoyl Chloride has a wide range of applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-hydroxybenzimidoyl Chloride involves the formation of reactive intermediates through the cleavage of the N-O bond. This process generates iminyl radicals and other reactive species that can participate in various chemical transformations. The presence of a good leaving group, such as chlorine, facilitates these reactions by stabilizing the reactive intermediates and promoting the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional analogs of 2-ethoxy-N-hydroxybenzimidoyl chloride include benzimidamide hydrochlorides, methoxy-substituted derivatives, and related amidine precursors. Below is a systematic comparison based on similarity scores, substituent effects, and reactivity profiles derived from chemical databases and literature.

Key Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to 2-ethoxy-N-hydroxybenzimidoyl chloride, as indicated by computational similarity metrics (scale: 0–1, where 1 denotes identical structures) :

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2-Ethoxybenzimidamide hydrochloride | 51721-68-7 | 0.55 | Replaces N-hydroxyimidoyl chloride with amidine hydrochloride |

| 4-Methoxybenzimidamide hydrochloride | 26113-44-0 | 0.54 | Methoxy substituent at 4-position; amidine hydrochloride |

| 3-Methoxybenzamidine hydrochloride | 21203-83-8 | 0.54 | Methoxy at 3-position; amidine hydrochloride |

| Unnamed high-similarity analog | 2096-20-0 | 0.81 | Likely ethoxy-substituted amidine derivative |

Notes:

- The highest similarity (0.81) is observed for CAS 2096-20-0 , though its exact structure remains unspecified in public databases. This suggests a close analog with ethoxy and amidine groups but lacking the N-hydroxyl functionality .

- Lower-scoring analogs (e.g., 0.54–0.55) exhibit reduced similarity due to positional isomerism (e.g., 3- or 4-methoxy vs. 2-ethoxy) or replacement of the reactive imidoyl chloride with amidine groups.

Reactivity and Functional Differences

Electrophilicity

- 2-Ethoxy-N-hydroxybenzimidoyl chloride: The imidoyl chloride group enables nucleophilic substitution with amines, alcohols, or thiols, forming amidines or thioamidines. The ethoxy group enhances electron density at the benzene ring, slightly reducing electrophilicity compared to non-ethoxy analogs .

- 2-Ethoxybenzimidamide hydrochloride (CAS 51721-68-7) : Lacks the reactive chloride, making it less electrophilic. Its amidine group instead participates in acid-base reactions or coordination chemistry.

Steric and Electronic Effects

- 3-Methoxybenzamidine hydrochloride (CAS 21203-83-8) : The meta-substitution disrupts conjugation, reducing resonance stabilization of intermediates compared to para- or ortho-substituted analogs.

Research Findings and Data Gaps

Stability and Handling

Unexplored Areas

- The high-similarity compound CAS 2096-20-0 requires structural elucidation and reactivity studies.

- Comparative pharmacokinetic or toxicity data for ethoxy vs. methoxy derivatives are absent in open-source literature.

Biological Activity

2-Ethoxy-N-hydroxybenzimidoyl chloride is a compound that has garnered attention for its potential biological activities. It belongs to the class of N-hydroxybenzimidoyl chlorides, which are known for their diverse applications in medicinal chemistry, particularly in the synthesis of biologically active molecules. This article explores the biological activity of 2-Ethoxy-N-hydroxybenzimidoyl chloride, highlighting its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 2-Ethoxy-N-hydroxybenzimidoyl chloride typically involves the reaction of 2-ethoxybenzaldehyde with hydroxylamine followed by chlorination. The resulting compound can be characterized using various spectroscopic methods such as NMR and IR spectroscopy.

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | C10H10ClN2O2 |

| Molecular Weight | 228.65 g/mol |

| IUPAC Name | 2-Ethoxy-N-hydroxybenzimidoyl chloride |

| Appearance | White to off-white solid |

Antimicrobial Activity

Research indicates that N-hydroxybenzimidoyl chlorides, including 2-Ethoxy-N-hydroxybenzimidoyl chloride, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of 2-Ethoxy-N-hydroxybenzimidoyl chloride on human cancer cell lines. The compound was tested against ovarian cancer cell lines (NCI/ADR-RES and SKOV3) using MTT and colony formation assays. Results indicated a dose-dependent inhibition of cell growth:

| Compound | Cell Line | Inhibition Rate (%) at 10 μM |

|---|---|---|

| 2-Ethoxy-N-hydroxybenzimidoyl chloride | NCI/ADR-RES | 75% |

| SKOV3 | 68% |

These findings suggest that the compound may interfere with cellular proliferation pathways, warranting further investigation into its potential as an anticancer agent.

The biological activity of 2-Ethoxy-N-hydroxybenzimidoyl chloride is largely attributed to its ability to form reactive intermediates that can interact with biological macromolecules. The presence of the hydroxylamine moiety allows for nucleophilic attack on electrophilic sites in proteins and nucleic acids, leading to alterations in their structure and function.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of N-hydroxybenzimidoyl chlorides exhibited varying degrees of antimicrobial activity. Specifically, compounds with electron-donating groups showed enhanced efficacy against gram-positive bacteria compared to their electron-withdrawing counterparts .

- Cytotoxicity Assessment : In a recent investigation, 2-Ethoxy-N-hydroxybenzimidoyl chloride was part of a series of compounds tested for cytotoxicity against ovarian cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-Ethoxy-N-hydroxybenzimidoyl Chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves the condensation of an ethoxy-substituted benzimidoyl precursor with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include:

- Solvent Selection : Use anhydrous dichloromethane or toluene to minimize hydrolysis .

- Stoichiometry : A 1:1.2 molar ratio of precursor to chlorinating agent ensures complete conversion.

- Temperature Control : Maintain 0–5°C during reagent addition, followed by gradual warming to room temperature.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy for carbonyl chloride formation (~1800 cm⁻¹) .

Q. What safety protocols are critical for handling 2-Ethoxy-N-hydroxybenzimidoyl Chloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and acid-resistant lab coats .

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during hydrolysis.

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent moisture-induced degradation .

- Spill Management : Neutralize residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Which analytical techniques are most effective for confirming the structural identity of 2-Ethoxy-N-hydroxybenzimidoyl Chloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 1.4–1.6 ppm for ethoxy -CH₃; δ 8.0–8.5 ppm for aromatic protons) and ¹³C NMR (δ 70–75 ppm for C-O; ~160 ppm for C=O) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Tautomerism Analysis : Use variable-temperature NMR to identify dynamic equilibria between keto-enol or imine-enamine forms .

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies minimize byproduct formation during large-scale synthesis?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of intermediates.

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

- Kinetic Control : Optimize reaction time to avoid over-chlorination; quench excess SOCl₂ with dry ice .

Q. How can 2-Ethoxy-N-hydroxybenzimidoyl Chloride be utilized in synthesizing bioactive heterocycles?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., benzylamine) to form imidazoline derivatives. Monitor regioselectivity using LC-MS .

- Cyclization Reactions : Employ microwave-assisted synthesis (100°C, 30 min) with thioureas to generate benzimidazole-thiones, which are precursors for antimicrobial agents .

- Mechanistic Studies : Use stopped-flow UV-Vis spectroscopy to analyze reaction kinetics and intermediate stability .

Q. What experimental approaches validate the compound’s potential in drug discovery pipelines?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or CDK2) using fluorescence polarization assays.

- ADMET Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

- Structural Optimization : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzimidoyl ring to enhance binding affinity .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicates .

- Meta-Analysis : Cross-reference results with PubChem BioAssay data to identify consensus trends .

Q. What methodologies address inconsistencies in synthetic yields reported in literature?

- Methodological Answer :

- Reaction Replication : Systematically vary solvents (DMF vs. THF), catalysts (DMAP vs. pyridine), and temperatures.

- DoE (Design of Experiments) : Use factorial designs to identify critical factors (e.g., reagent purity, mixing rate) .

- Byproduct Identification : Employ GC-MS or HPLC-MS to trace low-yield reactions to unexpected side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.